5,6-Diphenyl-1,10-phenanthroline
Overview
Description
5,6-Diphenyl-1,10-phenanthroline is an organic compound belonging to the phenanthroline family Phenanthrolines are heterocyclic compounds known for their ability to form stable complexes with metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diphenyl-1,10-phenanthroline typically involves the condensation of 1,10-phenanthroline-5,6-dione with benzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 5,6-Diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like acetyl chloride and aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Scientific Research Applications
5,6-Diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-Diphenyl-1,10-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit metalloproteins by removing essential metal ions from their active sites, rendering the proteins inactive .
Comparison with Similar Compounds
1,10-Phenanthroline: The parent compound, known for its strong metal-chelating properties.
4,7-Diphenyl-1,10-phenanthroline: Similar structure with phenyl groups at different positions, affecting its electronic properties.
2,9-Dimethyl-1,10-phenanthroline: Methyl groups instead of phenyl, leading to different steric and electronic effects.
Uniqueness: 5,6-Diphenyl-1,10-phenanthroline stands out due to the specific positioning of the phenyl groups, which enhances its ability to form stable metal complexes and influences its reactivity and applications in various fields .
Properties
IUPAC Name |
5,6-diphenyl-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)21-19-13-7-15-25-23(19)24-20(14-8-16-26-24)22(21)18-11-5-2-6-12-18/h1-16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBQZNEKQJEAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2C5=CC=CC=C5)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622450 | |
Record name | 5,6-Diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182319-03-5 | |
Record name | 5,6-Diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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